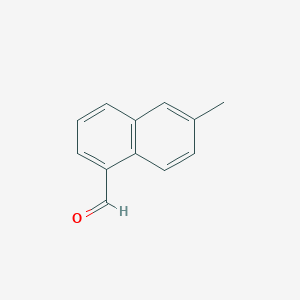

6-Methylnaphthalene-1-carbaldehyde

Description

6-Methylnaphthalene-1-carbaldehyde is a naphthalene derivative featuring a methyl group at the 6-position and a formyl (aldehyde) group at the 1-position. This compound is synthesized via formylation of 6-methoxy-2-naphthalene derivatives, followed by purification using gradient ethyl acetate/hexane solvent systems, yielding a pale yellow solid with an 81% efficiency . Its structure makes it a critical intermediate in organic synthesis, particularly in developing sirtuin inhibitors—a class of enzymes implicated in aging and metabolic regulation .

Structure

3D Structure

Properties

CAS No. |

63409-04-1 |

|---|---|

Molecular Formula |

C12H10O |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

6-methylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-8H,1H3 |

InChI Key |

ODPNYEZPQSBTBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Vilsmeier-Haack reaction is a cornerstone of aromatic formylation. For 6-methylnaphthalene-1-carbaldehyde, the reaction proceeds via the generation of a chloroiminium intermediate from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . This electrophilic species reacts with 6-methylnaphthalene at the activated α-position (C1), driven by the electron-donating methyl group at C6, which directs formylation to the para position relative to itself. The mechanism involves:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–25°C | Higher temperatures accelerate side reactions (e.g., over-oxidation). |

| DMF:POCl3 molar ratio | 1:1.2 | Excess POCl3 ensures complete intermediate formation. |

| Reaction time | 4–6 hours | Prolonged durations reduce yield due to decomposition. |

Under these conditions, yields of 70–85% are achievable, with purity exceeding 95% after recrystallization.

Alternative Formylation Strategies

Oxidation of Methyl Precursors

Direct oxidation of a hypothetical 1-methylnaphthalene derivative is theoretically plausible but impractical due to the propensity of methyl groups to oxidize fully to carboxylic acids under standard conditions. For instance, potassium permanganate (KMnO4) or chromium-based oxidants convert methyl groups to carboxyl groups rather than aldehydes.

Emerging Techniques and Research Gaps

Recent advancements in flow chemistry and catalytic formylation (e.g., using ionic liquids) promise greener alternatives but remain unexplored for this compound . Additionally, enzymatic approaches for aldehyde synthesis could mitigate reliance on toxic reagents, though no studies have targeted this compound specifically.

Chemical Reactions Analysis

Types of Reactions

6-Methylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: 6-Methylnaphthalene-1-carboxylic acid

Reduction: 6-Methylnaphthalene-1-methanol

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

6-Methylnaphthalene-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methylnaphthalene-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the compound can participate in condensation reactions, forming Schiff bases with amines.

Molecular Targets and Pathways:

Nucleophilic Addition: The carbonyl carbon of the aldehyde group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols.

Condensation Reactions: The formation of Schiff bases involves the reaction of the aldehyde group with primary amines, leading to the formation of imines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents and functional groups significantly influences the physicochemical and biological properties of naphthalene derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Toxicological and Environmental Profiles

- Methylnaphthalenes (1- and 2-isomers) : Both are classified as hazardous substances with established toxicokinetic data. 1-Methylnaphthalene exhibits higher volatility, while 2-Methylnaphthalene is more persistent in environmental matrices .

- This compound: Limited direct toxicity data are available.

Key Research Findings

- Sirtuin Inhibition: this compound derivatives demonstrate moderate sirtuin inhibitory activity, with IC₅₀ values comparable to cambinol analogues .

- Metabolic Pathways : Methylnaphthalenes undergo cytochrome P450-mediated oxidation, producing epoxides and dihydrodiols, whereas aldehyde-containing derivatives may follow glutathione conjugation pathways .

Biological Activity

6-Methylnaphthalene-1-carbaldehyde is a naphthalene derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound (C11H10O) features a naphthalene ring with a methyl group and an aldehyde functional group. Its structure can be represented as follows:

This compound is known for its role in organic synthesis and as a precursor for various chemical transformations.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, with some derivatives exhibiting even lower MIC values than the parent compound.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Derivative A | 16 | Staphylococcus aureus |

| Derivative B | 8 | Pseudomonas aeruginosa |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. One notable study reported IC50 values indicating moderate cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

These findings suggest potential applications in cancer therapy, although further studies are needed to elucidate the mechanisms involved.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

- DNA Interaction : Some studies suggest that naphthalene derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a lead candidate for developing new antibacterial agents.

Case Study 2: Cancer Cell Line Testing

Another study investigated the effects of this compound on various cancer cell lines. The results showed that treatment with this compound led to significant cell death in MCF-7 and A549 cells, suggesting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 6-Methylnaphthalene-1-carbaldehyde, and how do reaction conditions affect yield optimization?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or oxidation of methyl-substituted naphthalene precursors. For example, 1-methylnaphthalene can undergo formylation using dichloromethyl methyl ether in the presence of Lewis acids (e.g., stannic chloride) to introduce the aldehyde group . Reaction conditions (temperature, solvent, catalyst purity) critically influence yields. Purification often employs column chromatography with silica gel, followed by recrystallization. Evidence from analogous compounds (e.g., 4-Methoxy-1-naphthaldehyde) suggests that electron-donating substituents enhance electrophilic substitution efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde proton (~10 ppm) and methyl group integration. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1680–1700 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (M⁺ at m/z 184) and fragmentation patterns. For structural elucidation, X-ray crystallography may resolve steric effects from the methyl group .

Q. What inclusion criteria should guide systematic reviews of this compound’s toxicity?

- Methodological Answer : Prioritize studies that specify:

- Species : Humans and laboratory mammals (rats, mice) .

- Exposure Routes : Inhalation, oral, dermal, or parenteral .

- Health Outcomes : Hepatic, renal, or respiratory effects (Table B-1, ).

Exclude studies lacking dose-response data or control groups.

Advanced Research Questions

Q. How can researchers assess the risk of bias in animal studies evaluating this compound’s hepatotoxicity?

- Randomization : Verify if dosing was randomized to avoid selection bias.

- Allocation Concealment : Ensure treatment groups were blinded during assignment.

- Outcome Reporting : Confirm all measured endpoints (e.g., liver enzyme levels) were disclosed.

Studies with ≥3 "Yes" responses in RoB questionnaires (Table C-7) are considered high-confidence .

Q. How can contradictory mutagenicity data for this compound across bacterial and mammalian models be reconciled?

- Methodological Answer : Discrepancies may arise from metabolic activation differences. For example:

- In vitro : Salmonella typhimurium assays (Ames test) may lack mammalian liver S9 fractions, underestimating bioactivation .

- In vivo : Rodent studies with hepatic S9 can detect metabolites (e.g., epoxides) that directly damage DNA. Cross-validate using Comet assays or transgenic rodent models to assess DNA strand breaks .

Q. What computational models predict the environmental fate of this compound, and how do structural features influence biodegradation?

- Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate:

- Persistence : The methyl group may hinder microbial oxidation, increasing half-life in soil .

- Bioaccumulation : Log P values (calculated via EPI Suite) predict moderate bioaccumulation potential.

Validate predictions with OECD 301B ready biodegradability tests and GC-MS monitoring of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.